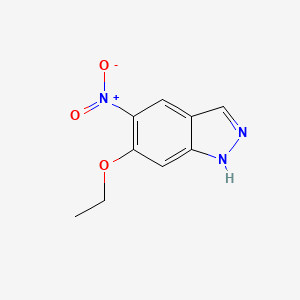

6-Ethoxy-5-nitro-1H-indazole, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Ethoxy-5-nitro-1H-indazole is a chemical compound with the molecular formula C9H9N3O3 . It is a pale-yellow to yellow-brown solid . The compound is related to 5-nitro-1H-indazole, which has spectra including 18 NMR, 4 FTIR, 1 Raman, 2 UV-Vis, and 2 MS (GC) .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are related to 6-Ethoxy-5-nitro-1H-indazole, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 6-Ethoxy-5-nitro-1H-indazole consists of a nitrogenous heterocyclic compound, indazole, substituted with an ethoxy group at the 6th position and a nitro group at the 5th position . The molecular weight is 207.19 .Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis

6-Ethoxy-5-nitro-1H-indazole is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.19 and a molecular formula of C9H9N3O3 .科学的研究の応用

Indazole Derivatives and Their Applications

Indazoles are known for their wide variety of biological activities, which has led to significant interest in developing novel indazole-based therapeutic agents. Research has highlighted indazole compounds' potential in anticancer and anti-inflammatory applications, as well as their roles in disorders involving protein kinases and neurodegeneration. The diversity of biological activities associated with indazole derivatives showcases their importance in pharmacological research and the development of therapeutic agents (Denya et al., 2018).

Nitazoxanide: A Case Study in Drug Repurposing

Nitazoxanide, a compound with a nitrothiazole moiety, demonstrates the broad therapeutic potential of nitro-containing heterocycles. Originally developed for antiparasitic use, nitazoxanide has shown efficacy against a range of bacterial and viral infections. This example of drug repurposing underscores the value of exploring the full range of applications for compounds like 6-Ethoxy-5-nitro-1H-indazole, highlighting the importance of chemical modification and repurposing in pharmaceutical research (Bharti et al., 2021).

Transition-Metal-Catalyzed Synthesis

The development of synthetic methodologies for indazoles, including 6-Ethoxy-5-nitro-1H-indazole, is crucial for their application in medicinal chemistry. Transition-metal-catalyzed C–H activation/annulation sequences have been identified as powerful tools for constructing functionalized indazole derivatives. This synthetic approach enhances the structural complexity and functional flexibility of indazoles, facilitating their integration into drug discovery programs (Shiri et al., 2022).

作用機序

Target of Action

The primary targets of 6-ethoxy-5-nitro-1H-indazole are Nitric Oxide Synthases (NOS), specifically inducible NOS (iNOS) and endothelial NOS (eNOS) . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

特性

IUPAC Name |

6-ethoxy-5-nitro-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9-4-7-6(5-10-11-7)3-8(9)12(13)14/h3-5H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXSOYWBGCLBKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)

![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)

![2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321116.png)

![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321121.png)

![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321130.png)

![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)

![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321138.png)